Butane-1-d(9ci)
Description
Properties
Molecular Formula |
C4H10 |
|---|---|
Molecular Weight |
59.13 g/mol |
IUPAC Name |
1-deuteriobutane |
InChI |
InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3/i1D |
InChI Key |
IJDNQMDRQITEOD-MICDWDOJSA-N |
Isomeric SMILES |
[2H]CCCC |
Canonical SMILES |
CCCC |
Origin of Product |
United States |
Preparation Methods
Catalytic Deuterium Exchange
The primary and most direct method to prepare Butane-1-d(9ci) involves the catalytic exchange of hydrogen atoms in butane with deuterium gas (D₂). This process typically uses a palladium on carbon (Pd/C) catalyst under controlled temperature and pressure to selectively replace the hydrogen at the first carbon position with deuterium.
-
- Catalyst: Palladium on carbon (Pd/C)
- Gas: Deuterium (D₂)
- Temperature: Moderate, controlled to prevent over-exchange
- Pressure: Elevated to enhance exchange efficiency
-
- High selectivity for the first carbon position
- Scalable for industrial production
- Produces high purity deuterated butane
Industrial Scale:
Industrial production employs high-pressure reactors and continuous flow systems to optimize yield and purity. Post-reaction purification includes distillation to separate unreacted butane and other impurities.
Synthesis via Deuterated Precursors
An alternative synthetic route involves building Butane-1-d(9ci) from smaller deuterated molecules, such as deuterated ethylene or ethane derivatives.
Hydrogenation of Deuterated Precursors:
Starting from deuterated ethylene (C₂H₃D) or ethane (C₂H₆D), hydrogenation or coupling reactions can be employed to construct the butane skeleton with deuterium incorporated at the desired position.Wurtz Reaction (Coupling Reaction):
The Wurtz reaction couples two alkyl halides in the presence of metallic sodium in dry ether to form longer alkanes. Using deuterated bromoethane (C₂H₄DBr) as the alkyl halide precursor allows for the formation of Butane-1-d(9ci).General Reaction:
$$
2 \text{R-X} + 2 \text{Na} \xrightarrow{\text{dry ether}} \text{R-R} + 2 \text{NaX}
$$For Butane-1-d(9ci), R-X would be deuterated bromoethane. This reaction proceeds under anhydrous conditions to prevent side reactions.
Preparation of Deuterated Bromoethane:
Deuterated bromoethane can be synthesized by bromination of deuterated ethane or from ethanol via halogenation with phosphorus halides, followed by isotopic exchange.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Notes |
|---|---|---|---|---|
| Catalytic Deuterium Exchange | Butane (C₄H₁₀) | Deuterium gas (D₂), Pd/C | Controlled temp & pressure | Selective H→D exchange at C-1 |
| Hydrogenation of Precursors | Deuterated ethylene/ethane | Hydrogenation catalysts | High pressure, anhydrous | Builds butane skeleton with D at C-1 |
| Wurtz Reaction | Deuterated bromoethane (C₂H₄DBr) | Metallic sodium (Na), dry ether | Anhydrous, room temperature | Coupling to form C₄ alkane with D |
Analytical and Research Insights on Preparation
Selectivity and Isotopic Purity:
The catalytic exchange method provides high isotopic selectivity for the first carbon position, critical for mechanistic studies. The reaction kinetics are influenced by the stronger C–D bond compared to C–H, requiring optimized conditions to prevent over-exchange or scrambling.Industrial Feasibility:
Continuous flow reactors and high-pressure systems improve the efficiency and scalability of the catalytic exchange method, ensuring consistent product quality.Alternative Synthetic Routes: Wurtz coupling offers a route to incorporate deuterium via deuterated alkyl halides but requires careful control to avoid side products and ensure isotopic integrity.
Chemical Reactions Analysis
Types of Reactions
Butane-1-d(9ci) undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2), UV light or heat.
Major Products Formed
Oxidation: Butanone, butanoic acid.
Reduction: Butane.
Substitution: 1-chlorobutane, 1-bromobutane.
Scientific Research Applications
Butane-1-d(9ci) has several applications in scientific research:
Mechanism of Action
The mechanism of action of Butane-1-d(9ci) involves the replacement of a hydrogen atom with deuterium, which affects the compound’s physical and chemical properties. Deuterium has a higher mass than hydrogen, leading to differences in bond strength and reaction kinetics. These differences are exploited in studies to gain insights into reaction mechanisms and metabolic pathways .
Comparison with Similar Compounds
Fluorophore Size and Fluorescence Response
9CI’s anthracene-based fluorophore (surface area: ~100 Ų) was compared with compounds 3–6 , which feature smaller or modified aromatic systems ():
Key Finding : Fluorophores with large, planar aromatic systems (e.g., anthracene in 9CI) are essential for detectable fluorescence and DNA binding. Smaller or substituted systems (Compounds 3, 4, 6) exhibit diminished performance due to reduced stacking efficiency .
Binding Selectivity and Kinetics
9CI’s interaction with c-MYC Pu22 involves three stages:
Kinetic match : Rapid initial association.
Dynamic interaction : Conformational adjustments.
Final stacking : Stable π-π stacking with DNA .
Comparisons with Compound 6 (same molecular formula as 9CI but with substituent positional changes) revealed that even minor structural modifications disrupt binding kinetics. Compound 6 showed 30% lower binding affinity due to steric hindrance from substituents .
Analogous Compounds in Pesticide Chemistry
While 9CI (anthracene derivative) is distinct from pesticidal compounds, the term "9CI" also appears as an alternate name for agrochemicals ():
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
